![molecular formula C13H20N2O3 B7555922 N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide
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Overview
Description
N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide, also known as SKF-38393, is a chemical compound that belongs to the class of benzamides. It is a selective dopamine D1 receptor agonist and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, it has been found to improve cognitive function and memory in animal models of schizophrenia and depression.
Mechanism of Action
N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide acts as a selective dopamine D1 receptor agonist, which leads to the activation of the cAMP signaling pathway. This activation results in the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. The overall effect of these signaling pathways is the regulation of various cellular processes, including gene expression, cell proliferation, and survival.
Biochemical and physiological effects:
N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine, acetylcholine, and glutamate in various brain regions. Additionally, it has been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These effects contribute to the neuroprotective and cognitive-enhancing properties of N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of the cAMP signaling pathway. Additionally, it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one of the limitations of N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide. One area of research is the development of more water-soluble analogs of N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide, which would improve its bioavailability and ease of administration. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and cognitive-enhancing properties of N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide in humans for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with ethylamine to form 2,4-dimethoxy-N-ethylbenzamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride to yield N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide. The final product is purified using column chromatography and recrystallization.
properties
IUPAC Name |
N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-14-7-8-15-13(16)11-6-5-10(17-2)9-12(11)18-3/h5-6,9,14H,4,7-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXOKWYKOCCRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide |
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